叔丁基2-氨基-2-苯乙酸酯

描述

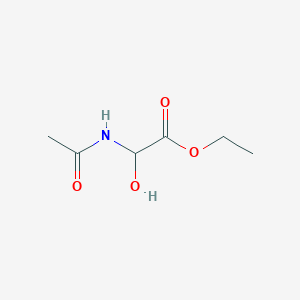

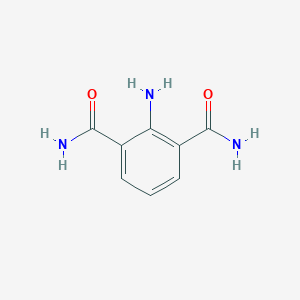

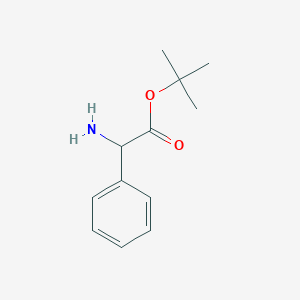

Tert-butyl 2-amino-2-phenylacetate is a chemical compound with the molecular formula C12H17NO2 . It has a molecular weight of 207.27 . It is typically stored in a dark place under an inert atmosphere at temperatures between 2-8°C .

Synthesis Analysis

The synthesis of tert-butyl 2-amino-2-phenylacetate can be achieved through various methods. One such method involves the use of tert-butylamine, which is produced commercially by the direct amination of isobutylene using zeolite catalysts . Another method involves the transesterification of β-keto esters . This process is considered to be hazardous since a sealed apparatus is required to prevent evaporation of flammable isobutene .

Molecular Structure Analysis

The InChI code for Tert-butyl 2-amino-2-phenylacetate is 1S/C12H17NO2/c1-12(2,3)15-11(14)10(13)9-7-5-4-6-8-9/h4-8,10H,13H2,1-3H3 . This code provides a unique representation of the molecule’s structure.

Chemical Reactions Analysis

Tert-butyl 2-amino-2-phenylacetate can undergo various chemical reactions. For instance, it can participate in the transesterification of β-keto esters . This reaction likely proceeds via an enol intermediate, as chelation between the two carbonyls to a catalyst heteroatom and the presence of an enolisable α-proton is important .

Physical And Chemical Properties Analysis

Tert-butyl 2-amino-2-phenylacetate is a solid at room temperature . It should be stored in a dark place under an inert atmosphere at temperatures between 2-8°C . .

科学研究应用

合成工业应用衍生物:叔丁基2-氨基-2-苯乙酸酯参与合成具有潜在工业应用的硫代-1,3,4-噁二唑-2-基衍生物。这些衍生物通过一系列反应从(S)-2-氨基-2-苯乙酸开始合成。所得化合物的化学结构和性质进行分析,包括热稳定性和适用于光电子器件的性质 (Shafi, Rajesh, & Senthilkumar, 2021)。

氨基酸的酰化试剂:叔丁基氨基碳酸酯,一个相关化合物,已被用作不同氨基酸或胺的酰化试剂。它在水或水合二氧杂环丁醇中的反应性显著,并且即使在酸性溶液中也保持这种酰化能力。该化合物提供了一种获得纯BOC-氨基酸的有效途径 (Harris & Wilson, 2009)。

化学合成中的保护剂:叔丁基2-氨基-2-苯乙酸酯被用作化学合成中的保护剂,例如在头孢噁胺生产中间体2-氨基甲基苯乙酸。该化合物在合成过程中提供了有效的氨基保护 (Zhao, Wang, & Liu, 2014)。

高分子量系统的NMR标记:叔丁基2-氨基-2-苯乙酸酯的衍生物,如O-叔丁基酪氨酸,已被用于核磁共振光谱。它们作为NMR标记用于研究高分子量系统并测量蛋白质中配体结合亲和力,提供了一种非同位素标记方法 (Chen et al., 2015)。

手性氨基醇的对映选择性传感:该化合物参与合成用于手性氨基醇对映选择性传感的荧光钪配合物。这种应用在评估微摩尔浓度下几种氨基醇的总量和对映过量方面具有重要意义 (Liu, Pestano, & Wolf, 2008)。

光催化降解研究中的作用:叔丁基2-氨基-2-苯乙酸酯在光催化降解研究中被研究。它参与研究利用二氧化钛作为光催化剂在太阳辐射下转化药物的过程。这项研究有助于理解药物化合物的环境影响和降解途径 (Sakkas et al., 2007)。

安全和危害

Tert-butyl 2-amino-2-phenylacetate is classified under the GHS07 hazard class . It carries the signal word ‘Warning’ and has hazard statements H302, H315, H319, and H335 . Precautionary measures include avoiding ingestion and inhalation, ensuring adequate ventilation, and keeping away from open flames, hot surfaces, and sources of ignition .

属性

IUPAC Name |

tert-butyl 2-amino-2-phenylacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO2/c1-12(2,3)15-11(14)10(13)9-7-5-4-6-8-9/h4-8,10H,13H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HJLYKRGXTOVWFL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)C(C1=CC=CC=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Tert-butyl 2-amino-2-phenylacetate | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。